Product packaging for sophoraflavanone B(1-)(Cat. No.:)

sophoraflavanone B(1-)

Cat. No.: B1261286
M. Wt: 339.4 g/mol
InChI Key: LPEPZZAVFJPLNZ-SFHVURJKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Prenylated Flavonoid Class

Sophoraflavanone B belongs to the extensive class of organic compounds known as flavonoids, which are a diverse group of polyphenolic secondary metabolites found in plants. evitachem.com More specifically, it is classified as a prenylated flavonoid. nih.gov This subclass is distinguished by the attachment of one or more prenyl groups—hydrophobic five-carbon units derived from isoprene—to the basic flavonoid skeleton. researchgate.netnih.gov The prenylation of the flavonoid core, a process that increases the compound's lipophilicity or affinity for lipids, is thought to enhance its interaction with cell membranes and, consequently, its biological activity. nih.govresearchgate.net

Prenylated flavonoids are a unique group of compounds that plants often produce as a defense mechanism. researchgate.net They are categorized based on the core flavonoid structure, which can include flavanones, flavonols, chalcones, and isoflavones, with the prenyl group attached at various positions. researchgate.netnih.gov Sophoraflavanone B is structurally a member of the flavanones and, even more specifically, the 8-prenylated flavanones, indicating the prenyl group is attached at the 8-position of the flavanone (B1672756) A-ring. np-mrd.org This structural feature is shared by other related compounds found in nature.

Historical Discovery and Research Trajectory of Sophoraflavanone B

Sophoraflavanone B was first identified in Glycyrrhiza foetida and was later detected in other plant species. It is notably isolated from the roots of plants from the Sophora genus, such as Sophora flavescens, and also from Desmodium caudatum. worldscientific.commdpi.com The compound is also found in a variety of other plants, including hops (Humulus lupulus), Artocarpus altilis, and Lespedeza cyrtobotrya. np-mrd.orgnih.gov

Initial research focused on its isolation and structural elucidation. Subsequent scientific inquiry has explored its various biological activities. For instance, studies have investigated its antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA), where it was found to interfere with the bacterial cell wall and membrane. nih.govresearchgate.netnih.gov The research trajectory has also expanded to include its potential anti-inflammatory and cytotoxic effects, making it a subject of ongoing pharmacological interest. worldscientific.com

Structural Definition and Isomeric Considerations of Sophoraflavanone B

The chemical identity of sophoraflavanone B is defined by its specific molecular structure, nomenclature, and stereochemistry.

The systematic IUPAC name for sophoraflavanone B is (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one. wikipedia.orgnih.gov However, it is commonly known by several synonyms in scientific literature. The most prominent synonym is 8-prenylnaringenin (B1664708) (often abbreviated as 8-PN). wikipedia.orgwikidata.org This name highlights its structural relationship to naringenin (B18129), a well-known flavanone, with the addition of a prenyl group at the 8-position. Other synonyms include flavaprenin, hopein, and (S)-8-dimethylallylnaringenin. wikipedia.orgnih.govcaymanchem.com The compound is also referred to as (S)-4',5,7-Trihydroxy-8-prenylflavanone. np-mrd.org

Sophoraflavanone B is a chiral molecule, meaning it exists in non-superimposable mirror-image forms called enantiomers. The specific stereochemistry of naturally occurring sophoraflavanone B is the (S)-configuration at the C2 position of the flavanone C-ring. wikipedia.orgnih.govcaymanchem.com This is explicitly indicated by the "(2S)" in its systematic name and is a crucial aspect of its chemical identity, as different stereoisomers can exhibit different biological activities. The racemic mixture, containing both (S) and (R) forms, is referred to as rac 8-Prenylnaringenin. nih.gov

In the context of Brønsted-Lowry acid-base theory, an acid is a proton (H+) donor, and a base is a proton acceptor. savemyexams.com When an acid donates a proton, it forms its conjugate base. khanacademy.orglibretexts.orglibretexts.org Sophoraflavanone B, with its multiple hydroxyl (-OH) groups, can act as a Brønsted-Lowry acid by donating a proton. nih.govebi.ac.uk

When sophoraflavanone B donates a single proton, it forms its corresponding conjugate base, which is designated as sophoraflavanone B(1-). nih.govebi.ac.uk This anion has a net charge of 1-. Therefore, sophoraflavanone B is the conjugate acid of sophoraflavanone B(1-). nih.govebi.ac.uk This relationship is fundamental to understanding the chemical behavior of the compound in different pH environments, which can influence its solubility, stability, and interactions with biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19O5- B1261286 sophoraflavanone B(1-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H19O5-

Molecular Weight

339.4 g/mol

IUPAC Name

(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-7-olate

InChI

InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3/p-1/t18-/m0/s1

InChI Key

LPEPZZAVFJPLNZ-SFHVURJKSA-M

Isomeric SMILES

CC(=CCC1=C(C=C(C2=C1O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)[O-])C

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=CC=C(C=C3)O)O)[O-])C

Origin of Product

United States

Occurrence and Isolation of Sophoraflavanone B in Natural Systems

Natural Sources and Phytochemical Distribution

Sophoraflavanone B is a naturally occurring flavonoid found in a variety of plant species. jst.go.jpnp-mrd.org Its distribution is not uniform and is concentrated in specific parts of the plants.

This compound has been identified in several plant species, most notably from the genus Sophora. jst.go.jpnih.gov The roots of Sophora flavescens and the aerial parts of Sophora tomentosa are recognized as significant sources. jst.go.jp Additionally, sophoraflavanone B has been isolated from the roots of Desmodium caudatum. researchgate.netnih.govnih.gov It is also found in hops (Humulus lupulus), a plant known for its use in brewing. oup.combibliotekanauki.plgoogle.com Other reported plant sources include Glycyrrhiza foetida, Lespedeza cyrtobotrya, and Artocarpus altilis. nih.gov

The following table summarizes the primary plant sources of Sophoraflavanone B:

Table 1: Primary Plant Sources of Sophoraflavanone B
Plant Species Part of Plant
Sophora flavescens Roots
Sophora tomentosa Aerial Parts
Desmodium caudatum Roots
Humulus lupulus (Hops) Cone Flowers
Glycyrrhiza foetida Not Specified
Lespedeza cyrtobotrya Not Specified
Artocarpus altilis Not Specified

While primarily known as a plant secondary metabolite, research into microbial and fungal production of flavonoids is an emerging field. Co-culturing Sophora flavescens cell suspensions with cork tissue has been shown to stimulate the production of precursors to sophoraflavanone B, such as 8-prenylnaringenin (B1664708). This suggests the potential for biotechnological approaches to enhance the yield of this compound. However, direct production of sophoraflavanone B by microorganisms or fungi through their own metabolic pathways is not yet well-documented in the reviewed literature.

Advanced Methodologies for Isolation and Purification

The isolation and purification of sophoraflavanone B from its natural sources require sophisticated and systematic methodologies to obtain the compound in a pure form for further study.

Chromatography is a cornerstone for the separation of sophoraflavanone B from complex plant extracts. A variety of chromatographic techniques are employed sequentially to achieve high purity.

Initially, crude extracts, often obtained using solvents like methanol (B129727) or ethanol, are subjected to fractionation using techniques such as Medium-Pressure Liquid Chromatography (MPLC) with reversed-phase silica (B1680970) gel. This is followed by High-Performance Liquid Chromatography (HPLC), which is critical for fine separation and identification. For instance, HPLC with a C18 column and a gradient elution system is commonly used.

High-Speed Counter-Current Chromatography (HSCCC) has also been effectively utilized for the preparative isolation of flavonoids from Sophora species. nih.gov This technique, which avoids solid adsorbents, can be particularly advantageous for separating complex mixtures. nih.gov Thin-layer chromatography (TLC) and its high-performance version (HPTLC) are also used for the analysis and quantification of flavonoids like sophoraflavanone G, a related compound, from Sophora flavescens. akjournals.comakjournals.com

The following table outlines the chromatographic techniques used in the separation of Sophoraflavanone B:

Table 2: Chromatographic Techniques for Sophoraflavanone B Separation
Technique Description
Medium-Pressure Liquid Chromatography (MPLC) Used for initial fractionation of crude extracts.
High-Performance Liquid Chromatography (HPLC) Essential for fine separation and purification, often with C18 columns.
High-Speed Counter-Current Chromatography (HSCCC) An efficient, non-adsorptive technique for preparative isolation. nih.gov
Thin-Layer Chromatography (TLC/HPTLC) Utilized for analytical separation and quantification. akjournals.comakjournals.com

Bioactivity-guided fractionation is a powerful strategy to isolate bioactive compounds like sophoraflavanone B. thieme-connect.com This approach involves systematically testing the biological activity of different fractions obtained during the separation process to guide the purification of the active constituent.

For example, in the search for anti-allergic compounds from Sophora flavescens, researchers used an assay to measure the inhibition of β-hexosaminidase release from mast cells. thieme-connect.com The fractions that showed the highest inhibitory activity were then further purified to isolate the active compounds, which included prenylated flavonoids. thieme-connect.com Similarly, bioactivity-guided fractionation has been employed to identify antibacterial compounds from Sophora flavescens that are effective against pathogens like Acinetobacter baumannii. nih.gov This method ensures that the purification efforts are focused on the compounds with the desired biological effects.

Biosynthesis and Metabolic Pathways Involving Sophoraflavanone B

Enzymatic Formation of Sophoraflavanone B from Precursors

The formation of sophoraflavanone B is initiated from the flavanone (B1672756) naringenin (B18129) through a specific prenylation reaction. This process is a key step in creating the characteristic prenylated structure of this class of compounds.

The direct enzymatic synthesis of sophoraflavanone B is catalyzed by naringenin 8-dimethylallyltransferase (N8DT), an enzyme belonging to the transferase family. wikipedia.org This enzyme facilitates the transfer of a dimethylallyl group (also known as a prenyl group) to the C-8 position of the naringenin molecule. expasy.orgqmul.ac.uk The systematic name for this enzyme is dimethylallyl-diphosphate:naringenin 8-dimethylallyltransferase. wikipedia.orgqmul.ac.uk This membrane-bound protein is localized in the plastids of plant cells. qmul.ac.ukenzyme-database.org While its primary substrate is naringenin, the enzyme can also prenylate other flavanones at the C-8 position, although at a slower rate. expasy.orgqmul.ac.uk

Table 1: Enzymatic Reaction Catalyzed by Naringenin 8-Dimethylallyltransferase

ReactantsEnzymeProducts
(-)-(2S)-Naringenin + Dimethylallyl diphosphate (B83284)Naringenin 8-dimethylallyltransferase (EC 2.5.1.70)Sophoraflavanone B + Diphosphate

Data sourced from multiple references. wikipedia.orgqmul.ac.ukwikipedia.org

The biosynthesis of sophoraflavanone B is dependent on the availability of specific precursors and a metallic co-factor for the enzymatic reaction to proceed efficiently.

The primary substrates for this reaction are:

(-)-(2S)-Naringenin : The flavonoid backbone to which the prenyl group is attached. wikipedia.orgqmul.ac.uk

Dimethylallyl diphosphate (DMAPP) : The donor molecule that provides the five-carbon prenyl group. wikipedia.orgqmul.ac.uk

A critical co-factor for the activity of naringenin 8-dimethylallyltransferase is:

Magnesium ions (Mg²⁺) : This divalent cation is required for the enzyme to function correctly. nih.govqmul.ac.uk

Table 2: Key Components in the Biosynthesis of Sophoraflavanone B

Component TypeNameRole in Biosynthesis
Substrate(-)-(2S)-NaringeninFlavonoid acceptor molecule
SubstrateDimethylallyl diphosphate (DMAPP)Prenyl group donor
Co-factorMagnesium (Mg²⁺)Required for N8DT enzyme activity

Data sourced from multiple references. nih.govwikipedia.orgqmul.ac.uk

Role of Sophoraflavanone B in Downstream Biosynthetic Routes

Sophoraflavanone B is not an end-product in the metabolic pathway of Sophora flavescens. Instead, it serves as a crucial intermediate that undergoes further enzymatic modifications to produce more complex lavandulylated flavanones, such as sophoraflavanone G. nih.govndl.go.jpexpasy.org

Sophoraflavanone B is the direct precursor to leachianone G. nih.govwikipedia.org This conversion is a hydroxylation step. Subsequently, leachianone G is further prenylated to form sophoraflavanone G, a flavanone with a characteristic branched lavandulyl group. ndl.go.jpnih.gov This discontinuous, two-step dimethylallylation process highlights the central role of sophoraflavanone B in generating the chemical diversity of flavonoids in Sophora species. ndl.go.jp The entire pathway leading to sophoraflavanone G involves the coordinated action of three distinct enzymes. expasy.orgenzyme-database.orgenzyme-database.org

Table 3: Downstream Biosynthetic Pathway from Sophoraflavanone B

PrecursorEnzymeProduct
Sophoraflavanone B 8-dimethylallylnaringenin 2'-hydroxylase (EC 1.14.14.142)Leachianone G
Leachianone GLeachianone G 2''-dimethylallyltransferase (EC 2.5.1.71)Sophoraflavanone G

Data sourced from multiple references. ndl.go.jpnih.govwikipedia.orggenome.jp

The conversion of sophoraflavanone B to leachianone G is catalyzed by 8-dimethylallylnaringenin 2'-hydroxylase (EC 1.14.14.142). enzyme-database.orggenome.jp This enzyme is a membrane-bound cytochrome P-450 (heme-thiolate) protein that is specifically associated with the endoplasmic reticulum. nih.govenzyme-database.orggenome.jp

Table 4: Hydroxylation of Sophoraflavanone B

SubstratesEnzymeProducts
Sophoraflavanone B + NADPH + H⁺ + O₂8-dimethylallylnaringenin 2'-hydroxylase (EC 1.14.14.142)Leachianone G + NADP⁺ + H₂O

Data sourced from multiple references. wikipedia.orgenzyme-database.orgwikipedia.org

Biological Activities and Molecular Mechanisms of Sophoraflavanone B: Preclinical Investigations

Estrogenic Receptor Modulatory Activities

Sophoraflavanone B, also known as 8-prenylnaringenin (B1664708), is recognized as a potent phytoestrogen. wikipedia.org Its interaction with estrogen receptors (ERs) forms the basis of its estrogenic activities, which have been observed in various preclinical models.

Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ) Agonism

Sophoraflavanone B demonstrates agonistic activity towards both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). wikipedia.org It is reported to be equipotent at both receptor subtypes and acts as a full agonist of ERα. wikipedia.org This binding and activation of ERs are central to its estrogen-like effects. wikipedia.orgcaymanchem.com Studies have shown that sophoraflavanone B can bind to recombinant human ERα and ERβ in cell-free assays. caymanchem.com The estrogenic activity of sophoraflavanone B has been confirmed in various assays, and this activity can be inhibited by an estrogen receptor antagonist, indicating that the effects are mediated through these receptors. nih.govnih.gov

Mechanisms of Cellular Proliferation Modulation via Estrogen Receptors

The estrogenic activity of sophoraflavanone B extends to the modulation of cellular proliferation. In preclinical studies using MCF-7 breast cancer cells, which are known to be responsive to estrogens, sophoraflavanone B has been shown to induce cell proliferation. nih.gov This proliferative effect was observed in a concentration-dependent manner and could be counteracted by the presence of an estrogen receptor antagonist, further confirming the involvement of estrogen receptors in this process. nih.gov

Transcriptional and Translational Effects on Estrogen-Responsive Genes

Sophoraflavanone B has been demonstrated to influence the expression of estrogen-responsive genes at both the transcriptional and translational levels. nih.gov In studies utilizing real-time RT-PCR, treatment with sophoraflavanone G, a structurally related compound, led to changes in the expression levels of a panel of 30 estrogen-responsive genes. nih.govresearchgate.net These genes are involved in a variety of cellular functions, including metabolism, cell signaling, and transcriptional regulation. nih.gov Furthermore, at the protein level, sophoraflavanone G was shown to affect the expression of proteins involved in estrogen signaling pathways. nih.gov These findings suggest that sophoraflavanone B likely exerts its estrogenic effects by mimicking the action of estradiol (B170435) and modulating the expression of a suite of genes regulated by estrogen receptors.

Antimicrobial Efficacy and Underlying Mechanisms

Beyond its hormonal activities, sophoraflavanone B has demonstrated significant potential as an antimicrobial agent, particularly against bacteria that have developed resistance to multiple antibiotics.

Antibacterial Activity Against Multi-Drug Resistant Strains (e.g., Methicillin-Resistant Staphylococcus aureus)

Sophoraflavanone B has shown notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of both hospital and community-acquired infections. nih.govnih.gov The minimum inhibitory concentration (MIC) of sophoraflavanone B for several strains of S. aureus has been determined to be in the range of 15.6 to 31.25 µg/mL. nih.govnih.gov Furthermore, studies have indicated a synergistic effect when sophoraflavanone B is combined with conventional antibiotics, such as β-lactams, aminoglycosides, and quinolones. nih.govscispace.com This synergy results in a significant reduction in the MICs of these antibiotics against MRSA. nih.gov

Table 1: In Vitro Antibacterial Activity of Sophoraflavanone B against MRSA

Bacterial Strain MIC (µg/mL) Reference
MRSA (7 strains) 15.6 - 31.25 nih.gov

Disruption of Bacterial Cellular Membrane Integrity and Permeability

The primary mechanism underlying the antibacterial action of sophoraflavanone B appears to be the disruption of the bacterial cell membrane. nih.govwu.ac.th Research indicates that sophoraflavanone B can cause damage to the cell wall of MRSA, leading to cell lysis. wu.ac.th One proposed mechanism is the direct binding of sophoraflavanone B to peptidoglycan, a major component of the bacterial cell wall. nih.govresearchgate.net This interaction weakens the cell wall, compromising its integrity. researchgate.net Transmission electron microscopy has provided visual evidence of these morphological changes, showing damage to the cell wall and leakage of intracellular contents in MRSA treated with sophoraflavanone B. nih.gov Studies on the related compound sophoraflavanone G have also shown that it can reduce the fluidity of both the outer and inner layers of bacterial membranes. researchgate.net

Direct Interaction with Bacterial Cell Wall Components (e.g., Peptidoglycan)

Sophoraflavanone B, a prenylated flavonoid, has demonstrated direct interaction with the peptidoglycan (PGN) of the bacterial cell wall, which is considered a primary mechanism of its antimicrobial action, particularly against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netd-nb.infonih.gov This direct binding to PGN is a key factor in its ability to inhibit MRSA growth. nih.gov Studies have shown that this interaction leads to a weakening of the cell wall, ultimately causing membrane damage and the leakage of intracellular components. mdpi.comnih.gov The binding of sophoraflavanone B to PGN has been confirmed through combination assays where the presence of PGN derived from S. aureus mitigates the antimicrobial effect of the compound, indicating a direct interaction. nih.gov This mechanism distinguishes it from many other flavonoids and highlights its potential as a direct-acting antibacterial agent. The prenyl group in sophoraflavanone B is thought to facilitate its penetration of the bacterial cell membrane, enhancing its ability to reach and interact with its target. mdpi.com

Synergistic Effects with Conventional Antibiotics (e.g., β-lactams, Aminoglycosides, Quinolones)

Preclinical in vitro studies have demonstrated that sophoraflavanone B exhibits significant synergistic effects when combined with various classes of conventional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov This synergy leads to a marked reduction in the minimum inhibitory concentrations (MICs) of the antibiotics, potentially restoring their efficacy against resistant strains. nih.gov

The combination of sophoraflavanone B with β-lactam antibiotics, such as ampicillin (B1664943) and oxacillin, has shown a notable synergistic effect. nih.govnih.gov This suggests that sophoraflavanone B may interfere with mechanisms of β-lactam resistance in MRSA. muhn.edu.cn

A synergistic relationship has also been observed between sophoraflavanone B and aminoglycosides , like gentamicin. nih.govherbmedpharmacol.comresearchgate.net The combination has been shown to be effective against both standard and clinical isolates of MRSA. herbmedpharmacol.comresearchgate.net

Furthermore, studies have reported synergistic interactions with quinolones , including ciprofloxacin (B1669076) and norfloxacin. nih.govnih.gov The combination of sophoraflavanone B with these antibiotics significantly lowers the MIC required to inhibit MRSA growth. nih.govnih.gov

These synergistic activities suggest that sophoraflavanone B could be a valuable adjuvant in combination therapies to combat multidrug-resistant bacteria. nih.govscispace.comscholarsresearchlibrary.com

Table 1: Synergistic Effects of Sophoraflavanone B with Conventional Antibiotics against MRSA

Antibiotic ClassAntibioticFold Reduction in MICReference
β-lactamsAmpicillin2 to 16-fold nih.gov
Oxacillin2 to 32-fold nih.gov
AminoglycosidesGentamicin8 to 32-fold nih.gov
QuinolonesCiprofloxacin2 to 32-fold nih.gov
Norfloxacin2 to 4-fold nih.gov

Platelet Function Modulation and Anti-Aggregatory Effects

Inhibition of Platelet Aggregation Induced by Multiple Agonists

Sophoraflavanone B has been shown to inhibit platelet aggregation induced by a variety of agonists. ebi.ac.uk Research indicates that it can effectively block the aggregation of human platelets when stimulated by agents such as collagen and thrombin. ebi.ac.uk This anti-aggregatory effect is a key aspect of its potential role in modulating platelet function. The ability to inhibit platelet aggregation is a significant finding, as this process is central to thrombus formation.

Attenuation of Platelet Adhesion to Extracellular Matrix Components

In addition to inhibiting aggregation, sophoraflavanone B has been observed to attenuate the adhesion of platelets to extracellular matrix components like collagen. ebi.ac.uk This anti-adhesive property further contributes to its potential antithrombotic effects. By preventing platelets from adhering to the collagen matrix, sophoraflavanone B can interfere with the initial steps of thrombus formation at sites of vascular injury.

Suppression of Calcium Mobilization and Dense Granule Secretion

Sophoraflavanone B, which is also known as 8-prenylnaringenin, has been identified as a platelet aggregation inhibitor. wikidata.orgebi.ac.ukechemi.com Preclinical investigations into its effects on platelet function have demonstrated its ability to interfere with key signaling pathways. Specifically, research on 8-prenylnaringenin has shown that it suppresses the mobilization of intracellular calcium and the secretion of dense granules in platelets, which are critical events in the process of platelet activation and aggregation.

Enzymatic Target Interactions and Inhibition

Sophoraflavanone B engages with various enzymatic targets, demonstrating a range of inhibitory activities that are central to its pharmacological profile. These interactions have been explored through enzymatic assays and computational methods, revealing specific mechanisms of inhibition against key enzymes involved in physiological and pathological processes.

Investigations into the effects of sophoraflavanone B on monoamine oxidases (MAOs), enzymes crucial for the degradation of neurotransmitters, have been conducted. Studies involving several compounds isolated from the extract of Sophora flavescens revealed that sophoraflavanone B exhibits weak inhibitory activity against the MAO-A isoform, while no significant inhibition of the MAO-B isoform was observed. mdpi.com

Sophoraflavanone B has been identified as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. nih.gov This enzymatic activity is a key mechanism of immune escape in various pathological conditions. In an enzyme-based assay, sophoraflavanone B demonstrated inhibitory activity against human IDO1 with a half-maximal inhibitory concentration (IC₅₀) of 19.3 µM. nih.gov

Table 1: IDO1 Inhibitory Activities of Flavonoids from Sophora flavescens

CompoundIC₅₀ (µM) nih.gov
Noranhydroicaritin23.5
Sophoraflavanone B19.3
(-)-Kurarinone23.4
Kushenol F25.4
(2S)-2'-methoxy kurarinone31.4
Kushenol E7.7

Kinetic analyses have been performed on representative flavonoids from Sophora flavescens to elucidate their mechanism of IDO1 inhibition. nih.gov Studies on related compounds from the same plant, such as kushenol F, (2S)-2'-methoxy kurarinone, and kushenol E, identified them as non-competitive inhibitors of IDO1. nih.gov This suggests that these flavonoids likely bind to an allosteric site on the enzyme rather than competing with the substrate, L-tryptophan, at the active site. nih.gov This binding was confirmed to increase the structural stability of the IDO1 enzyme. nih.gov

To visualize the interaction between sophoraflavanone B and IDO1, molecular docking analyses have been utilized. nih.gov These computational models show that sophoraflavanone B and related flavonoids fit into a hydrophobic valley at an allosteric site of the IDO1 enzyme. nih.gov The binding is facilitated by the prenyl groups present on the flavonoid structures. nih.gov Mutagenesis assays performed on crucial binding site residues, identified from the docking results of the most active flavonoids, confirmed that Pro¹⁸² and Phe¹⁸⁵ are critical for the interaction and subsequent inhibition of IDO1. nih.gov

The effect of sophoraflavanone B on enzymes that metabolize arachidonic acid, such as cyclooxygenases (COX) and lipoxygenases (LOX), has not been specifically detailed in the reviewed scientific literature. However, studies on structurally related compounds from Sophora flavescens provide some context. For instance, sophoraflavanone G, another prenylated flavonoid, has been shown to decrease the expression of cyclooxygenase-2 (COX-2). biomolther.orgnih.govchemfaces.com Other research on prenylated flavonoids from the same species, particularly those with a C-8 lavandulyl group, found inhibitory activity against COX-1 and 5-lipoxygenase (5-LOX). koreascience.kr

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Anti-inflammatory Signal Transduction Modulation

Sophoraflavanone G, a prenylated flavonoid, has demonstrated notable anti-inflammatory properties through its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.

Regulation of Key Inflammatory Signaling Pathways

Sophoraflavanone G exerts its anti-inflammatory effects by targeting several critical signaling cascades. Research has shown that it can inhibit the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govchemfaces.com Specifically, it has been found to suppress the activation of extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), which are all components of the MAPK pathway. nih.govmdpi.com This inhibition of MAPK and NF-κB pathways is a crucial mechanism underlying its anti-inflammatory activity. chemfaces.comnih.gov

In studies using mouse brain microvascular endothelial cells, sophoraflavanone G was observed to inhibit TNF-α-induced activation of ERK1/2, p38 MAPK, and JNK1/2, which are connected to the NF-κB signaling pathway. mdpi.com The compound was also found to potentially interact with the TNF receptor (TNFR), thereby attenuating the downstream signaling cascade. mdpi.com Furthermore, in macrophages stimulated with lipopolysaccharide (LPS), sophoraflavanone G was shown to inhibit the phosphorylation of IκB-α and the subsequent nuclear translocation of the p65 subunit of NF-κB. nih.gov This action prevents the transcription of various pro-inflammatory genes. nih.gov

Effects on Pro-inflammatory Mediator Production

Consistent with its regulation of inflammatory signaling pathways, sophoraflavanone G has been shown to significantly reduce the production of various pro-inflammatory mediators. In LPS-stimulated macrophages, it inhibits the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). chemfaces.comnih.gov This suppression is achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). chemfaces.comnih.gov

In a model of allergic airway inflammation, sophoraflavanone G reduced the production of inflammatory cytokines and chemokines in human bronchial epithelial cells. mdpi.com Specifically, it decreased the levels of CCL5, MCP-1, IL-8, and IL-6 in TNF-α-activated cells, and also lowered CCL11 and CCL24 levels in cells stimulated with IL-4 and TNF-α. mdpi.com Additionally, in brain microvascular endothelial cells, sophoraflavanone G was found to mitigate the TNF-α-induced expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in neuroinflammation and the disruption of the blood-brain barrier. mdpi.com

Preclinical Investigations in Cancer Research Models

Sophoraflavanone G has been the subject of preclinical studies to evaluate its potential as an anti-cancer agent, with research focusing on its activity in specific cancer cell lines and its ability to induce apoptosis.

Activity in Specific Cancer Cell Lines

Sophoraflavanone G has demonstrated cytotoxic and anti-proliferative effects against a range of human cancer cell lines. Studies have reported its activity against human myeloid leukemia (HL-60) cells, with IC50 values around 12.5 µM. researchgate.netresearchgate.net It has also shown efficacy in solid tumor cell lines, including breast cancer (MDA-MB-231, BT20, MCF-7), lung cancer (A549), and osteosarcoma (U2OS) cells. medchemexpress.comdovepress.com Further investigations have evaluated its cytotoxicity against ovarian cancer (A2780), cervical cancer (HeLa), and colon cancer (HCT116) cell lines. nih.gov

In a study on non-small cell lung cancer (NSCLC) A549 cells, exiguaflavanone B, a related compound, showed cytotoxicity with an IC50 of 68.42 ± 7.48 µM after 24 hours and 30.03 ± 2.37 µM after 48 hours of incubation. frontiersin.org

Table 1: Cytotoxic Activity of Sophoraflavanone G in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
HL-60Human Myeloid Leukemia12.5 researchgate.netresearchgate.net
A2780Ovarian CancerNot Specified nih.gov
A549Lung CancerNot Specified nih.gov
HeLaCervical CancerNot Specified nih.gov
HCT116Colon CancerNot Specified nih.gov
MDA-MB-231Triple-Negative Breast CancerNot Specified medchemexpress.comfrontiersin.org
HepG2Human Hepatocarcinoma21.1 researchgate.net

Induction of Apoptosis in Select Cancer Models

A key mechanism of the anti-cancer activity of sophoraflavanone G is the induction of apoptosis, or programmed cell death. In human cancer cells, it has been identified as a novel small-molecule inhibitor of STAT signaling. nih.gov It inhibits the tyrosine phosphorylation of STAT proteins, particularly STAT3 and STAT5, by targeting upstream kinases such as Janus kinase (JAK) proteins, Src family tyrosine kinases (Lyn and Src), Akt, and ERK1/2. nih.gov The persistent activation of STAT proteins is implicated in the survival and proliferation of cancer cells, making them a crucial therapeutic target. nih.gov

In triple-negative breast cancer cells (MDA-MB-231), sophoraflavanone G was found to suppress the MAPK-related pathway, leading to an increase in the expression of cleaved caspase-3, -8, and -9, and the pro-apoptotic protein Bax, while decreasing the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL. frontiersin.org This cascade of events promotes the release of cytochrome C from the mitochondria into the cytoplasm, a key step in the intrinsic pathway of apoptosis. frontiersin.org Furthermore, sophoraflavanone G has been shown to induce DNA fragmentation and nuclear condensation in MDA-MB-231 cells. dovepress.com It also regulates the expression of apoptotic and anti-apoptotic proteins to induce apoptosis and inhibit cancer cell proliferation. chemfaces.comnih.gov

Structure Activity Relationship Sar Studies of Sophoraflavanone B and Its Analogs

Influence of Prenylation on Biological Activity and Pharmacodynamics

Prenylation, the attachment of a hydrophobic prenyl group to the flavonoid core, is a critical determinant of the biological profile of sophoraflavanone B. This structural feature significantly modulates its physicochemical properties and, consequently, its interaction with cellular systems.

Impact on Lipophilicity and Cellular Membrane Interactions

The addition of a prenyl group to the flavonoid skeleton markedly increases the molecule's lipophilicity, or its ability to dissolve in fats and lipids. nih.gov This enhanced lipophilicity is a key factor in improving the affinity of sophoraflavanone B for biological membranes. researchgate.net A more lipophilic structure facilitates deeper penetration into the lipid bilayer of cell membranes, which can enhance cellular uptake and subsequent biological activity. researchgate.netresearchgate.net This increased interaction with the hydrophobic core of membranes is considered a crucial factor for the bioactivity of prenylated flavonoids. researchgate.net While the hydrophobic prenyl chain enhances affinity for cell membranes, it has also been noted that prenylation can sometimes reduce intestinal absorption and oral bioavailability. researchgate.net

Table 1: Influence of Prenylation on Physicochemical and Pharmacodynamic Properties
PropertyEffect of PrenylationConsequence
Lipophilicity IncreasedEnhanced affinity for and interaction with cellular membranes nih.govresearchgate.net
Membrane Permeability IncreasedPotentially improved cellular uptake and access to intracellular targets nih.govresearchgate.net
Oral Bioavailability Potentially DecreasedMay reduce absorption from the gastrointestinal tract researchgate.net
Table 2: Estrogenic Activity of Select Prenylated Flavanones
CompoundPrenylationEstrogenic Activity LevelReceptor Interaction
8-Prenylnaringenin (B1664708) C8-prenyl groupPotentERα Agonist nih.gov
Sophoraflavanone G C8-lavandulyl groupWeak but clearMediated by Estrogen Receptors mdpi.comnih.gov
Kurarinone C8-lavandulyl groupWeakMediated by Estrogen Receptors mdpi.comnih.gov

Role in Antimicrobial Mechanisms and Target Affinity

The prenyl group is a key structural feature for the antimicrobial activity of sophoraflavanone B. Its hydrophobic nature is thought to facilitate interaction with the bacterial cell membrane. researchgate.netnih.gov Research on sophoraflavanone B has shown that its mechanism of action against Methicillin-Resistant Staphylococcus aureus (MRSA) involves direct binding to peptidoglycan, a crucial component of the bacterial cell wall. researchgate.netnih.govnih.gov This interaction leads to morphological changes in the bacterial cell. researchgate.netnih.gov The minimum inhibitory concentration (MIC) of sophoraflavanone B against MRSA strains has been reported to be in the range of 15.6-31.25 μg/mL. researchgate.netnih.gov Studies on analogous compounds like sophoraflavanone G further support the role of prenylation in antimicrobial efficacy, demonstrating mechanisms that include the inhibition of biofilm formation, disruption of mitochondrial membrane potential, and induction of apoptosis in phytopathogenic bacteria. bohrium.com The presence of an aliphatic group, such as a prenyl or lavandulyl moiety, at the C8 position is associated with potent antibacterial activity. nih.gov

Significance of Hydroxyl Group Positioning in Enhancing Bioactivity

In the context of estrogenic activity, the positioning of hydroxyl groups also modulates potency. For example, among several prenylated flavonoids from Sophora flavescens, differences in estrogenic activity were attributed to the presence or absence of a hydroxyl group at the 4' position on the B ring. mdpi.comnih.gov This highlights that specific hydrogen-bonding interactions, facilitated by correctly positioned hydroxyl groups, are necessary for effective binding to estrogen receptors.

Table 3: Impact of Hydroxyl Group Positioning on Bioactivity
Hydroxyl Group PositionRingAssociated Biological ActivityImportance
C-5 AAnti-MRSA nih.govConsidered a key group for activity.
C-7 AAnti-MRSA nih.govContributes to the necessary 5,7-dihydroxylation pattern.
C-2' BAnti-MRSA nih.govSpecific B-ring hydroxylation enhances activity.
C-4' BAnti-MRSA nih.gov, Estrogenic mdpi.comnih.govInfluences both antibacterial and estrogenic potency.

Structural Modifications and Elucidation of Enhanced Bioactivity Profiles

Understanding the SAR of sophoraflavanone B provides a foundation for designing structural modifications to enhance its bioactivity. The goal of such modifications is to optimize properties like target affinity, selectivity, and pharmacokinetic profiles. medicaljournalshouse.commdpi.com

The existing structure of sophoraflavanone B already demonstrates an enhanced bioactivity profile compared to simpler, non-prenylated flavanones. For instance, sophoraflavanones have shown stronger inhibitory effects on copper-induced protein oxidative modification than the related flavanone (B1672756), naringenin (B18129). This suggests that the combination of prenylation and specific hydroxylation in sophoraflavanone B results in a more potent antioxidant capacity. The development of synthetic pathways for related compounds, like sophoraflavanone G, opens the door to creating novel derivatives with potentially improved anti-inflammatory or other therapeutic activities.

Table 4: Potential Structural Modifications and Their Predicted Effects
Modification TypeTarget SitePotential EffectRationale
Methylation Hydroxyl groups (e.g., C-7, C-4')Alter lipophilicity and metabolic stabilityCan improve bioavailability but may alter target binding nih.gov
Glycosylation Hydroxyl groups (e.g., C-7)Increase water solubilityMay improve formulation and administration properties medicaljournalshouse.commedicaljournalshouse.com
Prenyl Chain Alteration C-8 positionModify lipophilicity and target interactionChanging chain length (e.g., geranyl) or structure could fine-tune membrane interaction and potency researchgate.net
Halogenation A or B ringEnhance binding affinityIntroduction of halogens can alter electronic properties and improve target engagement medicaljournalshouse.com

Advanced Research Methodologies for Sophoraflavanone B Analysis

In Vitro Antimicrobial Susceptibility Testing Protocols (e.g., Broth Microdilution, Checkerboard Assays, Time-Kill Curves)

Protocols for in vitro antimicrobial susceptibility testing are fundamental in characterizing the antibacterial properties of sophoraflavanone B. These assays determine the concentration at which the compound inhibits microbial growth and how it interacts with other antimicrobial agents.

Broth Microdilution: The broth microdilution method is a cornerstone technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This method was employed to assess the antimicrobial activity of sophoraflavanone B against the multidrug-resistant pathogen Methicillin-Resistant Staphylococcus aureus (MRSA). nih.govnih.gov The assay involves preparing serial dilutions of sophoraflavanone B in a liquid growth medium in a 96-well microtiter plate, followed by the inoculation of a standardized concentration of MRSA. The MIC is defined as the lowest concentration of the compound that visibly inhibits bacterial growth after a specified incubation period. nih.govnih.gov Research has shown the MIC of sophoraflavanone B for MRSA to be in the range of 15.6 to 31.25 µg/mL. nih.govnih.gov

CompoundOrganismAssayMIC (µg/mL)Source
Sophoraflavanone BMethicillin-Resistant Staphylococcus aureus (MRSA)Broth Microdilution15.6 - 31.25 nih.govnih.gov

Checkerboard Assays: The checkerboard assay is a method used to evaluate the antimicrobial effects of two compounds in combination. It helps to determine if the interaction is synergistic (the combined effect is greater than the sum of their individual effects), additive (the combined effect is equal to the sum of their individual effects), indifferent (no change in effect), or antagonistic (the combined effect is less than their individual effects). While this technique is widely used for assessing potential synergistic relationships between a novel compound like sophoraflavanone B and conventional antibiotics, specific studies applying the checkerboard assay to sophoraflavanone B have not been prominently documented in the reviewed literature.

Time-Kill Curves: Time-kill curve analysis provides insights into the pharmacodynamics of an antimicrobial agent by showing the rate at which it kills a specific bacterium over time. This assay is particularly useful for distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. Although a crucial step in characterizing a new antimicrobial agent, dedicated time-kill curve studies for sophoraflavanone B are not extensively available in existing research.

Cell-Based Assays for Functional Biological Activity Evaluation (e.g., Cell Proliferation Assays, Reporter Gene Assays)

Cell-based assays are critical for understanding the functional biological effects of sophoraflavanone B beyond its antimicrobial properties, including its impact on mammalian cell viability and specific molecular pathways.

Cell Proliferation and Viability Assays: These assays are used to determine the cytotoxic effects of a compound on cells. A study investigating the inhibitory effects of flavonoids from Sophora flavescens on indoleamine 2,3-dioxygenase 1 (IDO1) also assessed the cell viability of sophoraflavanone B in HeLa cells. ovid.com The EZ-Cytox assay, a colorimetric assay that measures the metabolic activity of viable cells, was used. HeLa cells were treated with various concentrations of sophoraflavanone B, and cell viability was measured to ensure that the observed effects on IDO1 were not due to general cytotoxicity. ovid.com

Functional Biological Activity Assays: The functional activity of sophoraflavanone B has been evaluated in cell-based assays targeting specific enzymes. One such study focused on its effect on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation. ovid.com In this cell-based assay, HeLa cells were stimulated with IFN-γ to induce IDO1 expression. The cells were then treated with sophoraflavanone B, and the inhibitory effect on IDO1 activity was measured by quantifying the conversion of tryptophan to N-formylkynurenine. Sophoraflavanone B demonstrated inhibitory activity against IDO1 in this cellular context. ovid.com

CompoundAssay TypeCell LineTargetIC50 (µM)Source
Sophoraflavanone BCell-Based Functional AssayHeLaIDO115.3 ovid.com

Reporter Gene Assays: Reporter gene assays are powerful tools for studying the regulation of gene expression. They involve linking a specific gene promoter or regulatory element to a reporter gene (such as luciferase or green fluorescent protein) whose expression can be easily measured. While this methodology is ideal for investigating if sophoraflavanone B modulates specific signaling pathways at the transcriptional level, there are currently no specific studies in the reviewed literature that have employed reporter gene assays to evaluate the activity of sophoraflavanone B.

Molecular Biology Techniques for Pathway Elucidation (e.g., Western Blotting, RT-PCR for Gene Expression)

To understand the precise molecular mechanisms underlying the biological activities of sophoraflavanone B, molecular biology techniques are indispensable. They allow researchers to investigate changes in gene and protein expression within the target pathways.

Western Blotting: Western blotting is a widely used technique to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. In the context of sophoraflavanone B research, this technique could be hypothetically used to elucidate its antimicrobial mechanism. For instance, if sophoraflavanone B is suspected of inhibiting a key enzyme in bacterial cell wall synthesis, Western blotting could be used to measure the expression levels of that enzyme in bacteria treated with the compound versus untreated controls. However, specific studies utilizing Western blotting to analyze pathways affected by sophoraflavanone B are not detailed in the available literature.

RT-PCR for Gene Expression: Reverse Transcription Polymerase Chain Reaction (RT-PCR), particularly quantitative RT-PCR (qPCR), is used to detect and quantify the amount of a specific mRNA transcript. This provides a snapshot of gene expression at a particular moment. For sophoraflavanone B, RT-PCR could be a valuable tool to understand its impact on gene expression in target organisms. For example, to further investigate its antimicrobial properties, researchers could use RT-PCR to measure the expression of genes involved in bacterial stress responses or cell wall biosynthesis following exposure to sophoraflavanone B. To date, published studies specifically applying RT-PCR to elucidate the molecular pathways modulated by sophoraflavanone B have not been identified.

Biophysical and Biochemical Binding Assays (e.g., Surface Plasmon Resonance, Thermal Stability Assays)

Biophysical and biochemical assays are employed to study the direct interaction between a small molecule and its biological target, providing crucial information on binding affinity, kinetics, and target engagement.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions. It measures changes in the refractive index at the surface of a sensor chip where a target molecule (e.g., a protein) is immobilized. The binding of a ligand (e.g., sophoraflavanone B) to the immobilized target can be quantified to determine association and dissociation rate constants, and ultimately, the binding affinity. This technique is highly valuable for target validation and lead optimization in drug discovery. Despite its utility, specific studies using SPR to characterize the binding interactions of sophoraflavanone B are not found in the current body of literature.

Thermal Stability Assays (TSA): TSA, also known as differential scanning fluorimetry or ThermoFluor, measures the thermal stability of a protein by monitoring its unfolding temperature (melting temperature, Tm). The binding of a small molecule ligand to a protein often increases its thermal stability, resulting in a shift in its Tm. This "thermal shift" can be used to screen for compounds that bind to a target protein. While TSA is a powerful method for target identification and validation, its application in studies involving sophoraflavanone B has not been reported.

Biochemical Assays: Biochemical assays can also provide evidence of a compound's effect on a biological target. An in vitro study investigated the inhibitory effects of sophoraflavanone B on copper-induced protein oxidative modification in mouse brain homogenates. wikipedia.org This assay demonstrated that sophoraflavanone B could inhibit this oxidative process, suggesting a potential neuroprotective or antioxidant-related biochemical activity. wikipedia.org

Computational Approaches for Molecular Interactions and Target Prediction (e.g., Molecular Docking)

Computational methods provide a powerful and efficient means to predict and analyze the interactions between small molecules and their protein targets, guiding experimental research and helping to elucidate mechanisms of action.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. The process involves sampling different conformations of the ligand within the binding site of the protein and scoring them based on their binding energy. This method can reveal plausible binding modes and identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts. Although molecular docking would be an insightful approach to study how sophoraflavanone B interacts with potential targets, such as bacterial enzymes, specific molecular docking studies focused on sophoraflavanone B are not readily available in the scientific literature.

Computational Target Prediction: Computational target prediction, also known as reverse docking or virtual screening, is an in silico strategy used to identify potential biological targets for a given compound. In this approach, the small molecule is computationally screened against a large library of 3D protein structures. The proteins that show the best predicted binding affinity are then considered potential targets for the compound. This can generate valuable hypotheses about the compound's mechanism of action, which can then be validated experimentally. There are no specific published studies that have utilized this approach for sophoraflavanone B target identification. Based on its known antimicrobial activity against MRSA, plausible targets for future in silico studies could include penicillin-binding proteins or other key enzymes involved in peptidoglycan synthesis.

Chromatographic and Spectroscopic Methods for Characterization and Quantification (e.g., HPLC/MS, NMR)

Accurate characterization and quantification of sophoraflavanone B are essential for research and quality control. This is achieved through a combination of powerful chromatographic and spectroscopic techniques.

Chromatographic and Spectroscopic Methods (HPLC/MS): High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone technique for the analysis of complex mixtures, such as plant extracts. HPLC separates the individual components of the mixture, and MS provides information about the mass-to-charge ratio of each component, allowing for their identification. An analysis of Sophora flavescens using Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) successfully identified sophoraflavanone B. nih.govsemanticscholar.org This method provides high resolution and accuracy, enabling the characterization of the compound based on its retention time and mass spectral data, including its fragmentation pattern. nih.govsemanticscholar.org This technique can also be adapted for quantitative analysis by creating a calibration curve with a purified standard.

CompoundTechniqueRetention Time (min)Molecular FormulaObserved [M-H]- (m/z)Key Fragment Ions (m/z)Source
Sophoraflavanone BUHPLC-Q-TOF/MS19.08C20H20O5339.1231321.9993, 275.1648, 119.0504 nih.govsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful method for the definitive structural elucidation of organic compounds. One-dimensional (1D) NMR techniques like ¹H-NMR and ¹³C-NMR provide information about the number and types of hydrogen and carbon atoms in the molecule, respectively. Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) reveal the connectivity between these atoms, allowing for the complete assembly of the molecular structure. For a natural product like sophoraflavanone B, NMR is essential for confirming its identity after isolation and for distinguishing it from other closely related isomers.

Future Directions and Research Gaps in Sophoraflavanone B Investigation

Elucidation of Novel Molecular Targets and Off-Targets

While preliminary studies have identified some potential targets for sophoraflavanone B, such as its role as a platelet aggregation inhibitor, the full spectrum of its molecular interactions is largely unknown nih.gov. A significant research gap exists in identifying the complete set of direct binding partners and downstream effectors of this compound. Future investigations should employ advanced techniques such as affinity chromatography, mass spectrometry-based proteomics, and cellular thermal shift assays to systematically identify novel molecular targets. Furthermore, it is crucial to investigate potential "off-targets" to understand the compound's broader pharmacological profile and anticipate potential side effects. For instance, studies on the related compound sophoraflavanone G have shown interaction with the TNF receptor, suggesting that sophoraflavanone B may also interact with a range of cell surface receptors and intracellular proteins that are yet to be discovered mdpi.com. A comprehensive target deconvolution will be instrumental in understanding its therapeutic effects and potential liabilities.

Comprehensive Investigation of Undiscovered Signaling Pathways

Current knowledge regarding the signaling pathways modulated by sophoraflavanone B is limited. Research on related prenylated flavonoids, such as sophoraflavanone G and sophoraflavanone M, has implicated the involvement of major inflammatory pathways like NF-κB and JNK/AP-1 mdpi.comresearchgate.net. These findings provide a foundation for future studies on sophoraflavanone B. However, it is imperative to conduct unbiased, large-scale analyses to discover the full range of signaling cascades it affects. Future research should utilize phosphoproteomics, transcriptomics, and kinome profiling to map the global signaling networks perturbed by sophoraflavanone B in various cell types and disease models. A deeper understanding of its impact on cellular signaling will be critical for defining its precise mechanism of action and identifying novel therapeutic indications.

Development of Sustainable Bioproduction and Biotransformation Strategies

Currently, sophoraflavanone B is primarily obtained through extraction from plant sources. This method can be inefficient and unsustainable, leading to variability in yield and purity. A major research gap is the development of scalable and cost-effective methods for its production. Future research should focus on establishing sustainable bioproduction platforms using microbial fermentation or plant cell cultures. Metabolic engineering of microorganisms like Escherichia coli or Saccharomyces cerevisiae to express the biosynthetic pathway of sophoraflavanone B could provide a continuous and reliable source. Additionally, exploring biotransformation, where microorganisms or their enzymes are used to modify related, more abundant precursors into sophoraflavanone B, represents a promising avenue for sustainable synthesis.

Advanced Synthetic and Semi-Synthetic Approaches to Novel Derivatives with Tuned Activities

The chemical structure of sophoraflavanone B offers numerous possibilities for modification to improve its potency, selectivity, and pharmacokinetic properties. While total synthesis of related flavanones has been achieved, the development of advanced synthetic and semi-synthetic strategies for sophoraflavanone B derivatives is a key future direction researchgate.net. Structure-activity relationship (SAR) studies, guided by computational modeling, can inform the design of novel analogues with enhanced biological activities. For example, modifications to the prenyl group or the flavonoid backbone could lead to derivatives with improved target engagement or altered signaling pathway modulation. The evaluation of semi-synthetic derivatives, starting from the natural product scaffold, can also provide valuable insights into the pharmacophore of sophoraflavanone B nih.gov.

Application of Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Understanding

To gain a comprehensive and unbiased understanding of the biological effects of sophoraflavanone B, the application of "omics" technologies is essential. These technologies, including metabolomics, proteomics, and transcriptomics, can provide a global snapshot of the molecular changes induced by the compound in a biological system nih.govfrontiersin.org. Metabolomics can reveal alterations in cellular metabolism, while proteomics can identify changes in protein expression and post-translational modifications. Transcriptomics provides insights into the gene expression programs regulated by sophoraflavanone B. Integrating these multi-omics datasets will offer a holistic view of its mechanism of action, identify novel biomarkers of its activity, and potentially uncover new therapeutic applications nih.govnih.gov.

Integration with Systems Biology Approaches for Network-Level Analysis

The vast amount of data generated from omics studies necessitates the use of systems biology approaches for meaningful interpretation nih.govresearchgate.netnih.gov. By integrating experimental data with computational models of biological networks, systems biology can provide a deeper understanding of how sophoraflavanone B perturbs cellular function at a network level nih.govamanote.com. This approach can help to identify key nodes and pathways that are critically affected by the compound and to predict the systemic consequences of its interactions. Future research should focus on developing and applying systems biology models to analyze the complex molecular interactions of sophoraflavanone B, ultimately enabling a more rational approach to its therapeutic development and application.

Q & A

Q. Table 1. Key Parameters for Antimicrobial Synergy Assays

ParameterValue/DescriptionReference
Test organismStaphylococcus aureus (clinical isolate)
Gentamicin MIC reduction32 μg/mL → 8 μg/mL (4× reduction)
Sophoraflavanone B(1-) concentration0.03 μg/mL (synergistic threshold)

Q. Table 2. Chromatographic Conditions for Compound Identification

TechniqueColumn/PlateDetectionKey ParameterReference
HPLCC18 reverse-phase280 nmRetention time matching
TLCSilica gel 60 F254UV 254 nmRf = 0.72 (ethyl acetate)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.